![molecular formula C18H14ClNO B5564734 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone CAS No. 22609-02-5](/img/structure/B5564734.png)
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone
Overview
Description
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone involves several steps. One efficient method is the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO solution under reflux conditions leads to the formation of the desired product . The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.
Chemical Reactions Analysis
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its biological activities, particularly as an anticancer agent. Studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research highlighted the ability of related quinoline compounds to induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and the induction of cell cycle arrest .
Antimicrobial Properties
Quinoline derivatives, including 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone, have demonstrated antimicrobial properties. A study indicated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Organic Synthesis
Catalytic Applications
this compound has been utilized as a catalyst in various organic transformations. For example, it has been employed in the Friedländer synthesis of quinolines, where it facilitates the reaction between 2-aminoaryl ketones and α-methylene ketones. This method allows for high yields and selectivity under mild conditions .
Table 1: Summary of Catalytic Efficiency in Friedländer Synthesis
Entry | 2-Aminoaryl Ketone | α-Methylene Ketone | Product Yield (%) |
---|---|---|---|
1 | 2-Aminobenzophenone | Ethyl Acetoacetate | 96 |
2 | 2-Aminoacetophenone | Ethyl Acetoacetate | 90 |
3 | 2-Amino-5-chlorobenzophenone | Ethyl Acetoacetate | 73 |
This table summarizes the efficiency of various reactions catalyzed by quinoline derivatives, showcasing their versatility in organic synthesis.
Materials Science
Fluorescent Properties
Research has indicated that quinoline derivatives can exhibit fluorescent properties, making them suitable for applications in optoelectronic devices and sensors. The incorporation of functional groups such as chloro and methyl enhances their photophysical properties, which can be exploited in developing new materials for light-emitting diodes (LEDs) and other electronic applications .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal assessed the anticancer activity of several quinoline derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Case Study 2: Synthesis Optimization
In another study focusing on the synthesis of quinolines using molecular iodine as a catalyst, researchers found that the inclusion of this compound improved reaction yields significantly while maintaining environmental safety standards due to the low toxicity of iodine .
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, its ability to inhibit topoisomerase II suggests that it interferes with DNA replication and repair processes, leading to cell death in rapidly dividing cells. This mechanism is particularly relevant in the context of its potential anticancer properties .
Comparison with Similar Compounds
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Known for its cysteine-reactive properties, useful in chemoproteomic studies.
9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile): Exhibits potent antimicrobial activity.
3-Acetyl-4-arylquinoline-based compounds: Known for their antimicrobial potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological profiles, including antimalarial, antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinoline core substituted with a chloro group and a phenyl moiety. Its molecular formula is C₁₈H₁₄ClN₁O, with a molecular weight of 305.76 g/mol .
Biological Activity Overview
This compound has shown various biological activities, primarily attributed to its ability to interact with multiple biological pathways.
Antimicrobial Activity
Quinoline derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Pseudomonas aeruginosa | 32 µg/mL |
Other Quinoline Derivative | Staphylococcus aureus | 16 µg/mL |
Antiviral Activity
Quinoline derivatives have also been assessed for their antiviral properties. Studies suggest that they can inhibit viral replication in various models, including those for HIV and Zika virus . The mechanism often involves interference with viral enzymes or host cell pathways necessary for viral replication.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism . This inhibition can lead to reduced proliferation of cancer cells.
- Targeting Kinases : Quinoline derivatives often target phosphoinositide 3-kinases (PI3K), which are vital in cell signaling pathways involved in growth and survival .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of quinoline derivatives, including this compound, against various cancer cell lines. The compound exhibited significant cytotoxicity at low concentrations (IC50 values ranging from 5 to 10 µM), indicating its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of quinoline derivatives against resistant bacterial strains. The results demonstrated that this compound had comparable activity to established antibiotics, suggesting its utility in treating infections caused by resistant pathogens .
Properties
IUPAC Name |
1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(19)8-9-16(15)20-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFUMFBPBDGSPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350047 | |
Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22609-02-5 | |
Record name | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22609-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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